molecular formula C8H14ClNO2 B12982154 Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride

Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride

Cat. No.: B12982154
M. Wt: 191.65 g/mol
InChI Key: KPKDBUZVMAASQV-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride is a compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity to the molecule, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted amines .

Mechanism of Action

The mechanism of action of methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of neuroscience, it acts as a modulator of GABAergic cascades, influencing neurotransmission in the central nervous system . The spirocyclic structure restricts conformational flexibility, allowing for precise interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts rigidity and influences its chemical and biological properties. This rigidity can enhance the compound’s selectivity and potency in biological applications compared to more flexible analogs .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-aminospiro[2.3]hexane-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)5-2-8(3-5)4-6(8)9;/h5-6H,2-4,9H2,1H3;1H

InChI Key

KPKDBUZVMAASQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CC2N.Cl

Origin of Product

United States

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